An In-depth Technical Guide to the Chemical Properties and Potential of 4,5-Difluoro-2-methoxy-benzenethiol
An In-depth Technical Guide to the Chemical Properties and Potential of 4,5-Difluoro-2-methoxy-benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and theoretical characteristics of 4,5-Difluoro-2-methoxy-benzenethiol. As this compound is not readily commercially available, this document serves as a vital resource for researchers interested in its synthesis and application. By leveraging data from analogous structures and established synthetic methodologies, we present a predictive analysis of its spectral properties, reactivity, and potential as a valuable building block in medicinal chemistry. The strategic incorporation of fluorine and a thiophenol moiety suggests its utility in modulating the physicochemical and pharmacokinetic profiles of drug candidates.
Introduction: The Promise of Fluorinated Thiophenols in Drug Discovery
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] The unique electronic properties of fluorine can significantly influence the acidity, lipophilicity, and conformational preferences of a molecule, thereby fine-tuning its biological activity.[3][4]
When combined with a thiophenol scaffold, a privileged structure in its own right, the potential for creating novel and effective therapeutic agents is substantial. Thiophenols are versatile intermediates known for their nucleophilic character and ability to form key structural motifs in a wide array of biologically active compounds.[5] This guide focuses on the specific, yet currently underexplored, molecule: 4,5-Difluoro-2-methoxy-benzenethiol . While not commercially available, its synthesis is feasible from known precursors. This document aims to provide the foundational knowledge necessary to synthesize, characterize, and ultimately unlock the potential of this promising compound.
Proposed Synthesis of 4,5-Difluoro-2-methoxy-benzenethiol
The synthesis of 4,5-Difluoro-2-methoxy-benzenethiol can be approached from commercially available starting materials such as 4,5-Difluoro-2-methoxybenzaldehyde or 4,5-Difluoro-2-methoxybenzoic acid. Below, we outline a plausible and detailed synthetic workflow.
Synthetic Pathway
A two-step reduction from the corresponding benzaldehyde is a common and effective method for the synthesis of thiophenols.
Caption: Proposed two-step synthesis of 4,5-Difluoro-2-methoxy-benzenethiol from the corresponding benzaldehyde.
Detailed Experimental Protocol
Step 1: Synthesis of Bis(4,5-difluoro-2-methoxyphenyl)methanedithiol
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To a solution of 4,5-difluoro-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a strong acid (e.g., HCl).
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Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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The intermediate, bis(4,5-difluoro-2-methoxyphenyl)methanedithiol, will precipitate out of the solution.
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Collect the precipitate by filtration and wash with cold solvent.
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Dry the solid under vacuum.
Step 2: Reduction to 4,5-Difluoro-2-methoxy-benzenethiol
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Suspend the dried intermediate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or ethanol.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (2.0-3.0 eq), portion-wise to the suspension.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete by TLC analysis.
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Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the pH is acidic.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure 4,5-Difluoro-2-methoxy-benzenethiol.
Physicochemical and Predicted Spectral Properties
In the absence of experimental data for 4,5-Difluoro-2-methoxy-benzenethiol, we can predict its properties based on its structure and by comparison with its commercially available isomers, 2,5-Difluoro-4-methoxythiophenol and 3,5-Difluoro-4-methoxybenzenethiol.
Physicochemical Properties
| Property | Predicted Value for 4,5-Difluoro-2-methoxy-benzenethiol |
| Molecular Formula | C₇H₆F₂OS |
| Molecular Weight | 176.18 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 200-230 °C |
| pKa | Expected to be more acidic than thiophenol (pKa ~6.6) due to the electron-withdrawing fluorine atoms. |
Predicted Spectral Data
The following spectral data are predictions based on the principles of NMR and mass spectrometry, and by analogy to related compounds.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methoxy protons, a singlet for the thiol proton (which may be broad), and two doublets in the aromatic region for the two aromatic protons.
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-OCH₃: ~3.9 ppm (singlet, 3H)
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-SH: 3.5 - 4.5 ppm (broad singlet, 1H)
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Ar-H: 6.8 - 7.5 ppm (two doublets, 1H each, with coupling to fluorine)
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be more complex due to carbon-fluorine coupling. We can predict the approximate chemical shifts for the seven unique carbon atoms.
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-OCH₃: ~56 ppm
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C-S: ~115-125 ppm (with C-F coupling)
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C-F: ~145-155 ppm (large C-F coupling constant)
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C-O: ~150-160 ppm (with C-F coupling)
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Other Aromatic Carbons: 110-130 ppm (with C-F coupling)
3.2.3. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will be a key tool for characterization, showing two distinct signals for the two non-equivalent fluorine atoms, likely with ortho coupling to each other.
3.2.4. Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| S-H stretch | 2550 - 2600 (weak) |
| C-F stretch | 1100 - 1300 (strong) |
| C-O stretch (aryl ether) | 1200 - 1275 (strong) |
| C=C stretch (aromatic) | 1450 - 1600 (medium) |
| C-H stretch (aromatic) | 3000 - 3100 (medium) |
3.2.5. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 176. Fragmentation may involve the loss of the methoxy group (-OCH₃), the thiol group (-SH), or fluorine atoms.
Reactivity and Potential Applications in Drug Development
Chemical Reactivity
The reactivity of 4,5-Difluoro-2-methoxy-benzenethiol is primarily dictated by the thiol group.
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Nucleophilicity: The thiol is a good nucleophile and can participate in S-alkylation, S-acylation, and Michael addition reactions.
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Oxidation: The thiol can be readily oxidized to the corresponding disulfide under mild conditions. Stronger oxidizing agents can lead to sulfonic acids.
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Acidity: The thiol proton is acidic and can be deprotonated with a base to form a thiolate, which is an even stronger nucleophile.
Caption: Key reactions of the thiol group in 4,5-Difluoro-2-methoxy-benzenethiol.
Role in Drug Design and Development
The unique combination of substituents in 4,5-Difluoro-2-methoxy-benzenethiol makes it an attractive building block for medicinal chemistry.
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Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[2]
-
Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with target proteins.[1]
-
Lipophilicity: Fluorine substitution can increase lipophilicity, which can improve membrane permeability and oral bioavailability.
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Scaffold for Heterocycle Synthesis: The thiophenol moiety can be used as a starting point for the synthesis of various sulfur-containing heterocycles, which are common motifs in many approved drugs.[6]
Potential Therapeutic Targets:
Given the prevalence of fluorinated compounds and thiophenol derivatives in various therapeutic areas, derivatives of 4,5-Difluoro-2-methoxy-benzenethiol could be explored for a range of applications, including:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings.
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Antiviral and Antimicrobial Agents: Sulfur-containing heterocycles often exhibit potent antimicrobial and antiviral activities.
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Central Nervous System (CNS) Agents: The modulation of lipophilicity by fluorine can be crucial for crossing the blood-brain barrier.
Safety and Handling
While specific toxicity data for 4,5-Difluoro-2-methoxy-benzenethiol is unavailable, it should be handled with the standard precautions for aromatic thiols.
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Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.
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Odor: Thiophenols are known for their strong, unpleasant odors. Work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4,5-Difluoro-2-methoxy-benzenethiol represents a promising yet underexplored building block for medicinal chemistry. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The strategic combination of fluorine atoms and a reactive thiophenol moiety offers a wealth of opportunities for the design and development of novel therapeutic agents with improved pharmacological properties. It is our hope that this document will inspire and facilitate further research into this and other novel fluorinated compounds.
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